4-[(3-ethoxy-4-hydroxy-5-nitrophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol
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Overview
Description
4-[(3-ethoxy-4-hydroxy-5-nitrophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol is a complex organic compound featuring multiple functional groups, including hydroxyl, nitro, and ethoxy groups, as well as pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-ethoxy-4-hydroxy-5-nitrophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: Starting with a precursor such as 3-methyl-1-phenyl-5-pyrazolone, the pyrazole ring can be synthesized through a condensation reaction with appropriate aldehydes.
Introduction of the Nitro Group: Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric and sulfuric acids under controlled temperatures.
Ethoxylation and Hydroxylation: The ethoxy and hydroxyl groups can be introduced via nucleophilic substitution reactions, often using ethyl halides and hydroxylating agents like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium ethoxide (NaOEt) or other alkoxides for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activity.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-[(3-ethoxy-4-hydroxy-5-nitrophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The nitro and hydroxyl groups could participate in hydrogen bonding and electrostatic interactions, while the pyrazole rings might engage in π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds share the pyrazole core and have been studied for their antioxidant and anticancer activities.
3-Methyl-1-phenyl-5-pyrazolone Derivatives: These derivatives are known for their diverse biological activities, including anti-inflammatory and analgesic properties.
Uniqueness
The unique combination of functional groups in 4-[(3-ethoxy-4-hydroxy-5-nitrophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol provides a distinct chemical profile that can be exploited for specific applications, particularly where multi-functional reactivity is advantageous.
Properties
Molecular Formula |
C17H19N5O6 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-[(3-ethoxy-4-hydroxy-5-nitrophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C17H19N5O6/c1-4-28-11-6-9(5-10(15(11)23)22(26)27)14(12-7(2)18-20-16(12)24)13-8(3)19-21-17(13)25/h5-6,14,23H,4H2,1-3H3,(H2,18,20,24)(H2,19,21,25) |
InChI Key |
JBXKPQCXTUQRHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C(C2=C(NNC2=O)C)C3=C(NNC3=O)C |
Origin of Product |
United States |
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